Mal-amido-PEG8-TFP ester

概要

説明

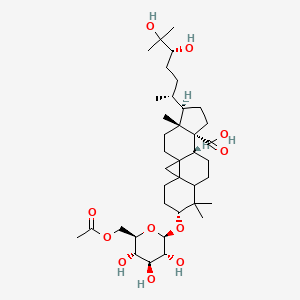

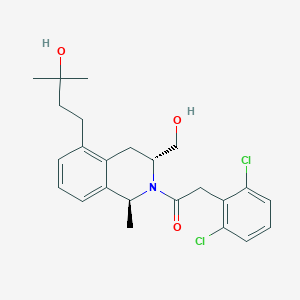

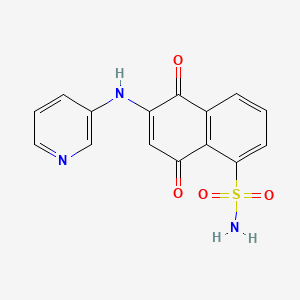

Mal-amido-PEG8-TFP ester is a PEG linker containing a maleimide and TFP ester end group . It has a molecular weight of 740.7 g/mol and a molecular formula of C32H44F4N2O13 .

Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The maleimide group is known for its ability to react specifically with sulfhydryl (-SH) groups, while the TFP ester group can react with primary amines (-NH2) to form stable amide bonds .Molecular Structure Analysis

The this compound molecule contains a total of 96 bond(s). There are 52 non-H bond(s), 11 multiple bond(s), 32 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 imide(s) (-thio) and 8 ether(s) (aliphatic) .Chemical Reactions Analysis

The maleimide group in this compound is reactive with thiols between pH 6.5 and 7.5. The TFP ester can react with primary amine groups and is also less susceptible to undergo hydrolysis compared to NHS ester .Physical and Chemical Properties Analysis

This compound has a molecular weight of 740.7 g/mol and a molecular formula of C32H44F4N2O13 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

1. DNA Array Fabrication

Mal-amido-PEG8-TFP ester (tetrafluorophenyl ester) is used in DNA array fabrication on gold surfaces. It offers greater stability under basic conditions compared to N-hydroxysuccinimide (NHS) esters and results in high-density DNA arrays with reduced fluorescence background and smaller spot radii. This application is particularly advantageous in genomic studies and biomolecule research (Lockett et al., 2008).

2. Synthesis of Multi-Responsive Hydrogels

The compound is instrumental in synthesizing multi-responsive amphiphilic conetwork (APCN) gels of poly(β-amino esters) or poly(amido amine), which are significant for biomedical applications. These gels exhibit controlled degradation and drug release behavior, suitable for tissue engineering and controlled drug delivery systems (Bhingaradiya et al., 2017).

3. Targeted Gene Delivery

This compound is used in the site-specific conjugation of epidermal growth factor (EGF)-polyethylene glycol (PEG) chains on poly(amido amine) (PAMAM) dendron for targeted gene delivery. This application is crucial in developing multifunctional carriers for targeted therapeutic applications, particularly in gene therapy (Yu et al., 2011).

4. Biodegradable Polymer Synthesis

It plays a role in producing furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, which are sustainable alternatives to polyphthalamides. These materials have potential commercial applications as high-performance materials (Jiang et al., 2015).

5. In Situ Forming Hydrogels for Drug Delivery

The compound is used in forming in situ, chemically crosslinked hydrogels for drug delivery. These hydrogels, formed by the amidation reaction, can be tuned to have a range of mechanical, degradation, and release properties, making them suitable for therapeutic agent delivery (Buwalda et al., 2019).

作用機序

Target of Action

The primary targets of Mal-amido-PEG8-TFP ester are proteins with thiol groups and primary amine groups . The compound contains a maleimide group that is reactive with thiols, and a TFP ester that can react with primary amine groups .

Mode of Action

This compound is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein . The maleimide group of this compound reacts with thiols between pH 6.5 and 7.5, and the TFP ester reacts with primary amine groups .

Biochemical Pathways

The action of this compound involves the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By forming a complex with the target protein and an E3 ubiquitin ligase, this compound facilitates the tagging of the target protein with ubiquitin . The ubiquitin-tagged protein is then recognized and degraded by the proteasome .

Pharmacokinetics

The compound’s peg (polyethylene glycol) base is known to increase water solubility, which could potentially enhance bioavailability .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes depending on the function of the degraded protein .

Action Environment

The action of this compound is influenced by the pH of the environment . The reactivity of the maleimide group with thiols is optimal between pH 6.5 and 7.5 . Additionally, the stability of the TFP ester, which reacts with primary amine groups, is greater than that of NHS esters, making it less susceptible to hydrolysis .

Safety and Hazards

In case of skin contact with Mal-amido-PEG8-TFP ester, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. In case of eye contact, wash with copious amounts of water for at least 15 minutes. Assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, seek medical attention .

将来の方向性

生化学分析

Biochemical Properties

Mal-amido-PEG8-TFP ester plays a significant role in biochemical reactions. The Maleimides group in the compound readily reacts with thiols between pH 6.5 and 7.5 to form S-C bonds . This interaction allows this compound to bind with enzymes, proteins, and other biomolecules containing thiol groups.

Molecular Mechanism

The mechanism of action of this compound is primarily through its binding interactions with biomolecules. The TFP ester end group of the compound can react with primary amine groups . This reaction, coupled with the ability of the Maleimides group to form bonds with thiols, allows this compound to interact with a wide range of biomolecules, potentially influencing enzyme activity and gene expression.

特性

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F4N2O13/c33-24-23-25(34)31(36)32(30(24)35)51-29(42)4-7-43-9-11-45-13-15-47-17-19-49-21-22-50-20-18-48-16-14-46-12-10-44-8-5-37-26(39)3-6-38-27(40)1-2-28(38)41/h1-2,23H,3-22H2,(H,37,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFZOPSEPCSFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F4N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

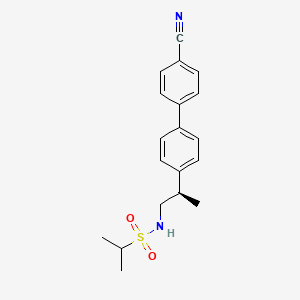

![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)